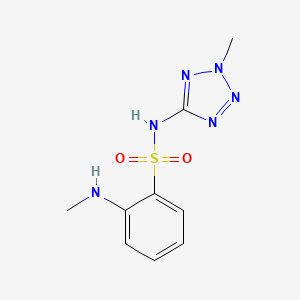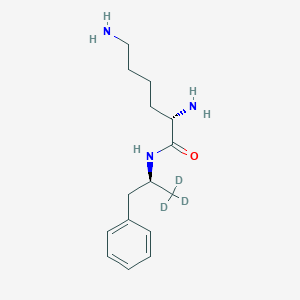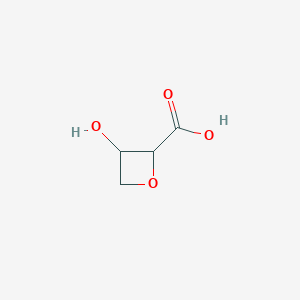
2-azido-N-(2-azidoethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-N-(2-azidoethyl)ethanamine is a chemical compound with the molecular formula C4H9N7 and a molecular weight of 155.161 g/mol . This compound is characterized by the presence of two azido groups attached to an ethylamine backbone. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of 2-azido-N-(2-azidoethyl)ethanamine typically involves the reaction of ethylenediamine with sodium azide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
2-Azido-N-(2-azidoethyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various nitrogen-containing products.
Reduction: Reduction of the azido groups can lead to the formation of amines.
Substitution: The azido groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Azido-N-(2-azidoethyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in bioconjugation reactions to label biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-azido-N-(2-azidoethyl)ethanamine involves the reactivity of the azido groups. These groups can participate in various chemical reactions, such as cycloaddition and substitution, to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
2-Azido-N-(2-azidoethyl)ethanamine can be compared with other azido compounds, such as:
2-Azidoethylamine: This compound has a similar structure but only one azido group.
Bis(2-azidoethyl)amine: This compound has two azido groups but a different arrangement of the ethylamine backbone.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C4H9N7 |
|---|---|
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
2-azido-N-(2-azidoethyl)ethanamine |
InChI |
InChI=1S/C4H9N7/c5-10-8-3-1-7-2-4-9-11-6/h7H,1-4H2 |
InChI-Schlüssel |
PEKKGQPDLDUTKH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=[N+]=[N-])NCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13437889.png)


![1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13437904.png)


![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)

![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)

